Functional Potency vs. Intrinsic Efficacy: A Distinct Profile Among M1 Partial Agonists
In a head-to-head microphysiometry study comparing Sabcomeline, Xanomeline, and Milameline across all five human mAChR subtypes, Sabcomeline emerged as the most potent agonist in functional assays (pEC50 values) while simultaneously demonstrating the lowest intrinsic efficacy [1]. This profile is distinct from Xanomeline, which showed some selectivity for M1 over M2 receptors in terms of potency, and from Milameline, which showed selectivity for M2 over M1 receptors [1].
| Evidence Dimension | Functional Potency (pEC50) and Intrinsic Efficacy |
|---|---|
| Target Compound Data | Most potent agonist among the three tested; lowest efficacy among the three tested. |
| Comparator Or Baseline | Xanomeline: Moderate potency, moderate efficacy, some M1 > M2 selectivity; Milameline: Lower potency, higher efficacy, M2 > M1 selectivity. |
| Quantified Difference | Qualitative rank-order: Sabcomeline had the highest potency and the lowest efficacy. The exact pEC50 values are not provided in the abstract. |
| Conditions | Human cloned muscarinic receptor subtypes (hM1-5) expressed in CHO cells, using microphysiometry with carbachol as a full agonist control. |
Why This Matters
For researchers seeking a potent M1 agonist with a ceiling effect to minimize overstimulation, Sabcomeline's high potency/low efficacy profile is a defining and verifiable selection criterion.
- [1] Wood MD, Murkitt KL, Ho M, Watson JM, Brown F, Hunter AJ, Middlemiss DN. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. Br J Pharmacol. 1999 Apr;126(7):1620–1624. doi: 10.1038/sj.bjp.0702463. View Source
